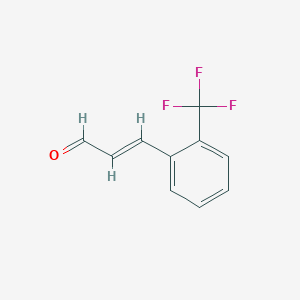

(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde

描述

(E)-3-(2-(Trifluoromethyl)phenyl)acrylaldehyde (CAS: 123486-66-8) is an α,β-unsaturated aldehyde featuring a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. Its molecular formula is C₁₀H₇F₃O, with a molecular weight of 200.16 g/mol . Key physical properties include:

- Density: 1.241 g/cm³

- Boiling Point: 244.5°C at 760 mmHg

- Vapor Pressure: 0.0303 mmHg at 25°C

- Melting Point: 102.8°C .

The compound’s reactivity arises from the electron-withdrawing -CF₃ group, which enhances the electrophilicity of the α,β-unsaturated aldehyde moiety, making it valuable in organocatalytic cascades and enantioselective syntheses .

属性

分子式 |

C10H7F3O |

|---|---|

分子量 |

200.16 g/mol |

IUPAC 名称 |

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enal |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-7H/b5-3+ |

InChI 键 |

LUNJQVCKQZFKCT-HWKANZROSA-N |

手性 SMILES |

C1=CC=C(C(=C1)/C=C/C=O)C(F)(F)F |

规范 SMILES |

C1=CC=C(C(=C1)C=CC=O)C(F)(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired acrylaldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 3-(2-(trifluoromethyl)phenyl)acrylic acid.

Reduction: Formation of (E)-3-(2-(trifluoromethyl)phenyl)acryl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of (E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological effects.

相似化合物的比较

(E)-3-(4-(Trifluoromethyl)phenyl)acrylaldehyde (Para Isomer)

(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde (Meta Isomer)

- CAS : 262268-58-6 .

- Synthesis: Reacted with cyclohexylidene derivatives to yield enantioselective products (45% yield) . Commercial Availability: Offered by BLDpharm and CymitQuimica in gram quantities .

Comparison with Structurally Modified Derivatives

(E)-2-(2-Hydroxynaphthalen-1-yl)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde

Ethyl (E)-4-((1S,2S,3R,3aR)-3-(4-(tert-butyl)phenyl)-2-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-8-phenyl-1,2,3,3a-tetrahydrocyclopenta[a]inden-1-yl)but-2-enoate

- Structure : A complex derivative with a cyclopenta-indenyl core.

- Synthesis: Derived from (E)-3-(3-phenylindenyl)acrylaldehyde via organocatalytic [10+2] cycloaddition .

- Application : Demonstrates the utility of acrylaldehydes in constructing polycyclic frameworks .

Physicochemical and Reactivity Trends

*Yields vary based on reaction partners.

生物活性

(E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by its unique trifluoromethyl substitution, which enhances its biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a conjugated double bond and an aldehyde functional group, making it part of the α,β-unsaturated aldehyde family. The presence of the trifluoromethyl group significantly influences its lipophilicity and reactivity, allowing for better interaction with biological membranes and molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇F₃O |

| Molecular Weight | Approximately 192.15 g/mol |

| Functional Groups | Aldehyde, Trifluoromethyl |

| Classification | α,β-Unsaturated Aldehyde |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's potency by facilitating multipolar interactions with target proteins. This mechanism has been shown to lead to:

- Inhibition of Enzymes : It inhibits specific enzymes involved in cancer progression, such as those in the p38 MAPK pathway, promoting apoptosis in cancer cells.

- Antimicrobial Activity : Derivatives have demonstrated significant antibacterial properties against strains like E. coli and C. albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL .

- Anticancer Effects : Studies have shown that it can induce cell death in various cancer cell lines, exhibiting IC50 values better than standard chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

Research indicates that this compound derivatives possess notable antimicrobial properties. The following table summarizes the antimicrobial efficacy of selected derivatives:

| Derivative | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 1 | B. mycoides | 5.0 |

| Compound 2 | E. coli | 4.88 |

| Compound 3 | C. albicans | 6.0 |

Anticancer Activity

The anticancer potential has been evaluated across several human cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A549 | 44.4 | Doxorubicin (52.1) |

| HCT116 | 17.8 | Doxorubicin (52.1) |

| HePG2 | 12.4 | Doxorubicin (52.1) |

In these studies, the compound has shown a capacity to down-regulate critical genes involved in cancer progression, such as EGFR and KRAS, highlighting its potential as a therapeutic agent .

Case Studies and Research Findings

Recent studies have focused on the synthesis of various derivatives of this compound to enhance its biological activity:

- Synthesis and Evaluation : A series of urea derivatives were synthesized incorporating the trifluoromethyl group, which exhibited improved antibacterial and anticancer activities compared to their non-fluorinated counterparts .

- Mechanistic Insights : Molecular docking studies revealed that these compounds effectively bind to target proteins involved in cancer cell survival pathways, suggesting a multi-target approach for their action .

常见问题

Q. What are the established synthesis routes for (E)-3-(2-(trifluoromethyl)phenyl)acrylaldehyde, and how can intermediates be characterized?

Methodological Answer: The synthesis of this compound typically involves:

- Aldehyde functionalization : Formylation of arylindoles or styrene derivatives using propeniminium salts or Vilsmeier-Haack reagents to introduce the acrylaldehyde moiety .

- Stereoselective coupling : Employing Wittig or Horner-Wadsworth-Emmons reactions to ensure E-configuration, leveraging steric hindrance and reaction conditions (e.g., low temperature, polar aprotic solvents) .

- Trifluoromethyl introduction : Direct fluorination via Ullmann coupling or nucleophilic aromatic substitution on pre-functionalized phenyl precursors .

Q. Characterization :

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- FT-IR : Identifies carbonyl (C=O stretch at ~1680–1720 cm) and C-F stretches (1100–1200 cm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Crystallography :

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Antiviral studies : The α,β-unsaturated aldehyde moiety acts as a Michael acceptor, inhibiting viral proteases or polymerases. Computational docking (AutoDock Vina) predicts binding to conserved active sites .

- Drug precursor : Serves as a scaffold for synthesizing fluorinated analogs via nucleophilic additions (e.g., Grignard reactions) .

Advanced Research Questions

Q. How can stereoselectivity be optimized during synthesis to minimize Z-isomer contamination?

Methodological Answer:

- Reaction design : Use bulky phosphine ligands (e.g., tris-o-furylphosphine) in Wittig reactions to favor E-configuration through steric control .

- Solvent effects : Polar solvents (DMF, DMSO) stabilize transition states favoring the trans product .

- Monitoring : Track reaction progress via NMR to detect Z-isomer signals (δ ~ -60 ppm for CF) and adjust conditions .

Q. How should researchers resolve contradictions between computational docking predictions and experimental binding assays?

Methodological Answer:

Q. What strategies address crystallographic data inconsistencies, such as twinning or disorder in the trifluoromethyl group?

Methodological Answer:

- Data reprocessing : Use SHELXD for twinning detection and SHELXL for disorder modeling. Apply restraints to CF group thermal parameters .

- Alternative refinement : Compare results with CRYSTAL or JANA2006 to cross-validate occupancy and anisotropic displacement parameters .

- Low-temperature data collection : Mitrate thermal motion artifacts by collecting data at 100 K .

Q. How can computational methods predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs); LUMO localization on the α,β-unsaturated system predicts nucleophilic attack sites .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., water vs. THF) to assess kinetic vs. thermodynamic control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。